Rintodestrant

Übersicht

Beschreibung

Rintodestrant ist ein potenter oraler selektiver Östrogenrezeptor-Degrader (SERD), der kompetitiv an den Östrogenrezeptor bindet und die Östrogenrezeptor-Signalgebung in Tumoren blockiert, die gegen andere endokrine Therapien resistent sind . Es wird hauptsächlich für sein Potenzial zur Behandlung von östrogenrezeptor-positiven (ER+) und humanen epidermalen Wachstumsfaktorrezeptor 2-negativen (HER2-) fortgeschrittenen Brustkrebs untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Rintodestrant umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Funktionalisierung. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich im Detail offengelegt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind ebenfalls urheberrechtlich geschützt. Es ist bekannt, dass die Verbindung auf eine Weise hergestellt wird, die eine hohe Reinheit und Konsistenz gewährleistet, die für den klinischen Einsatz geeignet ist .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül modifizieren und möglicherweise seine Aktivität verändern.

Reduktion: Diese Reaktion kann auch funktionelle Gruppen modifizieren, was sich auf die Eigenschaften des Moleküls auswirkt.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen, wie z. B. Temperatur und Lösungsmittel, hängen von der gewünschten Reaktion und den spezifischen funktionellen Gruppen ab, die angegriffen werden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Versionen von this compound mit veränderten funktionellen Gruppen. Diese Modifikationen können sich auf die Aktivität, Selektivität und die pharmakokinetischen Eigenschaften des Moleküls auswirken .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Medizin: Wird als Therapeutikum zur Behandlung von ER+/HER2- fortgeschrittenem Brustkrebs entwickelt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es kompetitiv an den Östrogenrezeptor bindet, die Östrogenrezeptor-Signalgebung blockiert und den Abbau des Östrogenrezeptors fördert . Dies führt zur Hemmung der Östrogenrezeptor-vermittelten Gentranskription und verzögert die Tumorproliferation in präklinischen Modellen . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den Östrogenrezeptor und nachgeschaltete Signalwege, die die Zellproliferation und das Überleben regulieren .

Analyse Chemischer Reaktionen

Types of Reactions

Rintodestrant undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: This reaction can also modify functional groups, impacting the molecule’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and the specific functional groups being targeted .

Major Products Formed

The major products formed from these reactions are typically modified versions of this compound with altered functional groups. These modifications can impact the molecule’s activity, selectivity, and pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Pharmacodynamic Properties

Key Findings:

- Rintodestrant has demonstrated robust engagement with the estrogen receptor as evidenced by pharmacodynamic analyses using 18F-fluoroestradiol positron emission tomography (FES-PET) imaging. Studies indicated substantial decreases in ER H-scores and circulating tumor cells (CTCs) after treatment .

- A phase 1 trial (NCT03455270) revealed a favorable safety profile with common treatment-related adverse events (TRAEs) such as hot flashes and fatigue, primarily grade 1 or 2 in severity .

Clinical Efficacy

Clinical Trial Results:

- In a cohort of 67 patients, the clinical benefit rate was reported at 30% , with several patients achieving confirmed partial responses .

- The median progression-free survival (PFS) was 2.6 months at a dose of 600 mg and 3.6 months at 1000 mg .

- Notably, this compound has shown efficacy in patients with tumors harboring ESR1 mutations , which are often associated with resistance to other therapies .

Comparative Efficacy

The following table summarizes the efficacy outcomes from various studies involving this compound:

| Study/Trial | Patient Population | Treatment Regimen | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median PFS |

|---|---|---|---|---|---|

| Phase 1 Trial (NCT03455270) | ER+/HER2- ABC | This compound monotherapy | 20% | 30% | 2.6 - 3.6 months |

| Combination with Palbociclib | Heavily pretreated ER+/HER2- ABC | This compound + Palbociclib | Not specified | Not specified | Ongoing evaluation |

Case Studies and Ongoing Research

Several ongoing studies are evaluating the combination of this compound with other agents, such as palbociclib, to enhance therapeutic outcomes:

- Part 3 of the Phase 1 study is assessing the combination therapy in a more endocrine-sensitive population, which may yield insights into optimizing treatment regimens for patients with advanced breast cancer .

- Preliminary results from these studies indicate promising antitumor activity and suggest that this compound could be a significant addition to the therapeutic arsenal against resistant forms of breast cancer .

Wirkmechanismus

Rintodestrant exerts its effects by competitively binding to the estrogen receptor, blocking estrogen receptor signaling, and promoting the degradation of the estrogen receptor . This leads to the inhibition of estrogen receptor-mediated gene transcription and delays tumor proliferation in preclinical models . The molecular targets and pathways involved include the estrogen receptor and downstream signaling pathways that regulate cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fulvestrant: Ein weiterer selektiver Östrogenrezeptor-Degrader, der jedoch durch intramuskuläre Injektion verabreicht wird.

Aromatase-Inhibitoren: Verbindungen wie Anastrozol, Letrozol und Exemestan, die den Spiegel endogener Östrogene senken.

Einzigartigkeit von Rintodestrant

This compound ist insofern einzigartig, als es sich um einen oral aktiven, nicht-steroidalen selektiven Östrogenrezeptor-Degrader mit einem günstigen Sicherheitsprofil und ermutigender Antitumoraktivität bei Patienten mit stark vorbehandeltem ER+/HER2- fortgeschrittenem Brustkrebs handelt . Die orale Verabreichung bietet eine bequemere und möglicherweise wirksamere therapeutische Option im Vergleich zu intramuskulären Injektionen wie Fulvestrant .

Biologische Aktivität

Rintodestrant (G1T48) is an innovative oral selective estrogen receptor degrader (SERD) developed by G1 Therapeutics, primarily targeting estrogen receptor-positive (ER+) breast cancer, particularly in patients who have developed resistance to existing endocrine therapies. This compound represents a significant advancement in the treatment landscape for breast cancer, offering a new mechanism of action compared to traditional therapies.

This compound functions by competitively binding to the estrogen receptor (ER) and promoting its degradation, thereby inhibiting ER signaling pathways that are often upregulated in endocrine-resistant tumors. This mechanism is crucial for patients with ER+/HER2− metastatic breast cancer, where conventional therapies may fail due to mutations or other resistance factors.

Phase I Trials

The primary study evaluating this compound's safety and efficacy is the G1T48-01 trial (NCT03455270). This trial consists of three parts: dose escalation of monotherapy, dose expansion of monotherapy, and combination therapy with the CDK4/6 inhibitor palbociclib. Key findings from this trial include:

- Patient Demographics : The trial included 107 patients with heavily pretreated ER+/HER2− advanced breast cancer.

- Optimal Dosage : The recommended dose for further studies was established at 800 mg once daily based on safety and efficacy data.

- Safety Profile : this compound exhibited a favorable safety profile with most adverse events being grade 1 or 2, including hot flushes and fatigue .

Efficacy Data

The efficacy outcomes from the trial are summarized in the following table:

| Response Type | Evaluable Set (N=38) | Full Analysis Set (N=40) |

|---|---|---|

| Confirmed CR | 0 | 0 |

| Confirmed PR | 2 (5%) | 2 (5%) |

| Stable Disease (SD) | 26 (68%) | 26 (65%) |

| Progressive Disease (PD) | 9 (24%) | 10 (25%) |

| Clinical Benefit Rate (%) | 23 (61%) | 24 (60%) |

The overall response rate was noted at approximately 5%, with a clinical benefit rate of around 60%, indicating that this compound has potential benefits even in heavily pretreated populations .

Preclinical Studies

Preclinical evaluations have demonstrated this compound's robust antitumor activity in various models:

- In vitro Studies : this compound effectively inhibited ER activity in models resistant to endocrine therapies, including those with ESR1 mutations.

- In vivo Studies : Animal models of estrogen-dependent breast cancer showed significant tumor growth inhibition when treated with this compound, especially in combination with CDK4/6 inhibitors like lerociclib .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Case Study A : A patient with advanced ER+/HER2− breast cancer harboring ESR1 mutations showed a partial response after four weeks on this compound monotherapy, demonstrating a decrease in circulating tumor DNA levels.

- Case Study B : Another patient who had previously failed multiple lines of therapy experienced stable disease for over six months while on this compound combined with palbociclib .

Eigenschaften

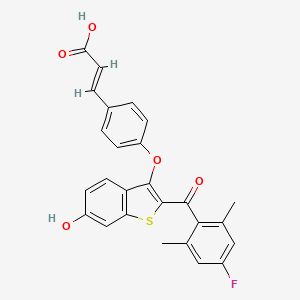

IUPAC Name |

(E)-3-[4-[[2-(4-fluoro-2,6-dimethylbenzoyl)-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FO5S/c1-14-11-17(27)12-15(2)23(14)24(31)26-25(20-9-6-18(28)13-21(20)33-26)32-19-7-3-16(4-8-19)5-10-22(29)30/h3-13,28H,1-2H3,(H,29,30)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAITBOFZOEDOC-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088518-51-6 | |

| Record name | Rintodestrant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088518516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RINTODESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3Y784Y0ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.